Diphenyl ditelluride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Potential as an Antiproliferative Agent

One of the most actively explored aspects of DPDT research lies in its potential application against cancer. Studies have shown that DPDT exhibits antiproliferative effects, meaning it can inhibit the uncontrolled growth of cells, a characteristic of cancer. Research suggests DPDT may work through various mechanisms, including:

- Redox modulation: DPDT can influence the cellular redox state, potentially impacting cell signaling pathways involved in cancer development .

- Targeting cancer-specific pathways: DPDT might affect specific processes critical for cancer cell survival, such as disrupting the cell cycle or inducing apoptosis (programmed cell death) .

Other Research Areas with DPDT

DPDT is also being explored in other scientific research areas, including:

- Antioxidant and antigenotoxic properties: Studies suggest DPDT might have potential as an antioxidant, protecting cells from oxidative damage, and as an antigenotoxic agent, reducing the formation of harmful mutations in DNA .

- Nanomaterial synthesis: DPDT has been used as a precursor for the synthesis of novel nanomaterials with potential applications in various fields, such as electronics and catalysis .

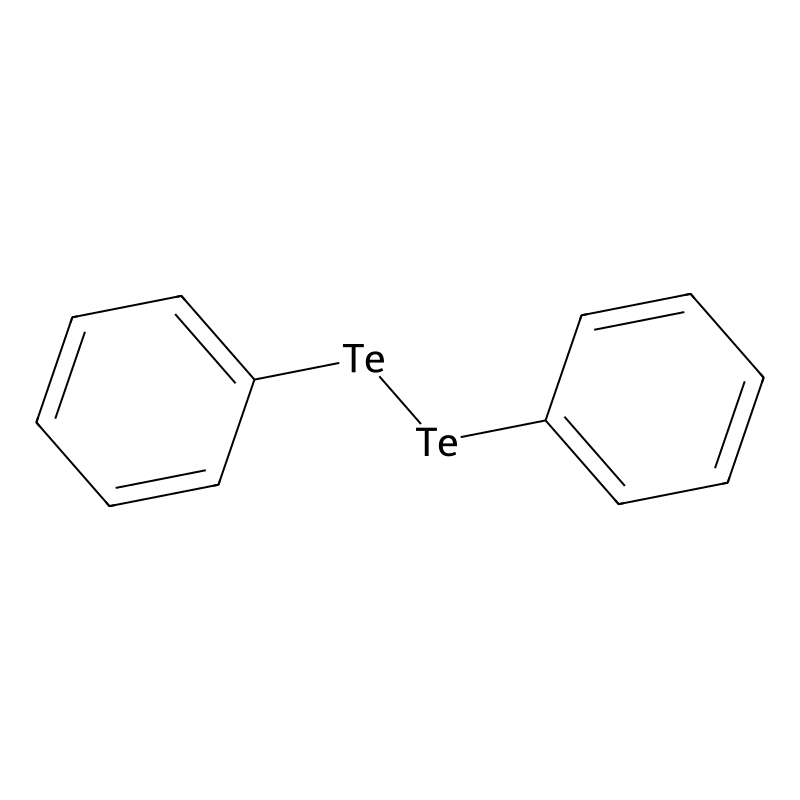

Diphenyl ditelluride is an organotellurium compound with the chemical formula C₁₂H₁₀Te₂. It features two phenyl groups attached to a ditelluride moiety, exhibiting a symmetrical C₂ molecular symmetry. This compound is recognized for its unique properties, including its role as a reducing agent in various

- Reductive Reactions: It acts as an unconventional reducing agent, facilitating a variety of transformations. For instance, it has been used in a reductive hydrazo-sulfonylative difunctionalization cascade of alkynyl cyclohexadienones, highlighting its utility in organic synthesis .

- Reactions with Metal Complexes: The compound can react with metal clusters, such as triosmium clusters, leading to complex mixtures of products. This interaction showcases its ability to form coordination complexes, which can be useful in catalysis .

- Oxidative Reactions: Diphenyl ditelluride can undergo oxidation reactions, where it can be converted to various tellurium oxides depending on the reaction conditions .

Research indicates that diphenyl ditelluride exhibits neurotoxic effects through the modulation of signaling pathways at the plasma membrane of cells. This neurotoxicity is believed to be associated with disruptions in cytoskeletal dynamics and other cellular processes . Additionally, the compound has been studied for its potential antioxidant properties, although further research is needed to fully elucidate its biological mechanisms and therapeutic potential.

Several methods have been developed for the synthesis of diphenyl ditelluride:

- Direct Reaction: One common approach involves the reaction of phenylmagnesium bromide with tellurium. The process can be summarized as follows:This intermediate can then be further reacted to yield diphenyl ditelluride.

- Reduction Methods: Alternative methods include reduction processes involving tellurium compounds and various reducing agents, which can yield diphenyl ditelluride under controlled conditions .

Diphenyl ditelluride finds applications in various fields:

- Chemical Synthesis: It is utilized as a reducing agent in organic synthesis, enabling the formation of complex organic molecules.

- Material Science: Due to its unique electronic properties, diphenyl ditelluride is investigated for use in materials that require specific electronic characteristics.

- Biological Research: Its neurotoxic properties make it a subject of study in neurobiology, particularly concerning mechanisms of neurodegeneration and cellular signaling pathways.

Interaction studies involving diphenyl ditelluride focus on its effects on biological systems and chemical reactivity:

- Cellular Interaction: Research has shown that diphenyl ditelluride can disrupt cellular signaling pathways, leading to alterations in cell behavior and function .

- Metal Coordination: The compound's ability to interact with metal complexes suggests potential applications in catalysis and material development .

Diphenyl ditelluride shares structural and functional similarities with several other organotellurium compounds. Here are some comparable compounds:

| Compound Name | Chemical Formula | Notable Characteristics |

|---|---|---|

| Phenyl telluride | C₆H₅Te | A simpler analog with one phenyl group; less toxic. |

| Diphenyl diselenide | C₁₂H₁₀Se₂ | Similar structure but contains selenium instead of tellurium; used as an antioxidant. |

| Diphenyl sulfide | C₁₂H₁₀S | Contains sulfur; less toxic and used widely in organic synthesis. |

Uniqueness of Diphenyl Ditelluride

Diphenyl ditelluride is unique due to its specific combination of tellurium's properties and the presence of two phenyl groups, which contribute to its distinct reactivity and biological effects. Its role as a reducing agent in organic synthesis further sets it apart from similar compounds that may not exhibit such functionality.

The synthesis of organotellurium compounds traces its origins to 1840, when Friedrich Wöhler first prepared diethyl telluride through the reaction of disodium telluride with ethyl sulfate. However, progress in organotellurium chemistry remained slow until the mid-20th century, largely due to the instability of tellurium intermediates and limited applications. The development of diphenyl ditelluride (Ph$$2$$Te$$2$$) as a stable organotellurium compound emerged alongside advances in Grignard and organolithium reagent chemistry. Early 20th-century studies by Zingaro et al. established foundational methods for tellurium insertion reactions, while the 1970s saw the refinement of oxidative coupling techniques to stabilize Te–Te bonds. By the 1990s, the recognition of Ph$$2$$Te$$2$$ as a versatile synthon in radical reactions and materials science spurred systematic investigations into its synthetic pathways.

Grignard Reagent-Based Synthesis Pathways

The Grignard route remains the most widely employed method for Ph$$2$$Te$$2$$ synthesis. This two-step process involves:

- Tellurium insertion: Reaction of phenylmagnesium bromide (PhMgBr) with elemental tellurium in anhydrous tetrahydrofuran (THF):

$$

\text{PhMgBr} + \text{Te} \rightarrow \text{PhTeMgBr}

$$ - Oxidative coupling: Treatment of the intermediate tellurophenolate with oxygen or aqueous potassium ferricyanide:

$$

2\,\text{PhTeMgBr} + 0.5\,\text{O}2 + \text{H}2\text{O} \rightarrow \text{Ph}2\text{Te}2 + 2\,\text{MgBr(OH)}

$$

Key parameters include strict anhydrous conditions (water content <0.1%) and reaction temperatures maintained at −10°C to 0°C to prevent disproportionation. Yields typically range from 65–78% after recrystallization from diethyl ether.

Table 1: Optimization of Grignard-Based Ph$$2$$Te$$2$$ Synthesis

| Parameter | Optimal Range | Effect on Yield |

|---|---|---|

| Te:Purity | ≥99.999% | +12% yield |

| Solvent | THF | +15% vs. Et$$_2$$O |

| Oxidant | O$$_2$$ (g) | +8% vs. K$$3$$Fe(CN)$$6$$ |

| Reaction Time | 4–6 h | Maximizes conversion |

Oxidation Mechanisms of Tellurophenolate Intermediates

The oxidation of PhTe$$^-$$ anions governs the efficiency of Ph$$2$$Te$$2$$ formation. Two mechanistic pathways dominate:

- Radical coupling: Molecular oxygen abstracts an electron from PhTe$$^-$$, generating a tellurium-centered radical that dimerizes:

$$

2\,\text{PhTe}^\cdot \rightarrow \text{Ph}2\text{Te}2

$$ - Electrophilic displacement: Strong oxidants like K$$3$$Fe(CN)$$6$$ facilitate direct Te–Te bond formation via single-electron transfer:

$$

2\,\text{PhTe}^- + \text{Fe(CN)}6^{3-} \rightarrow \text{Ph}2\text{Te}2 + \text{Fe(CN)}6^{4-}

$$

Kinetic studies reveal pseudo-first-order dependence on PhTe$$^-$$ concentration under oxygen atmospheres, with rate constants (k) of 2.3 × 10$$^{-3}$$ s$$^{-1}$$ at 25°C.

Alternative Synthetic Routes via Aryllithium Compounds

Aryllithium reagents offer advantages in regioselectivity and reduced side reactions compared to Grignard methods:

- Direct metallation: Reaction of phenyllithium (PhLi) with tellurium powder:

$$

2\,\text{PhLi} + 2\,\text{Te} \rightarrow \text{Ph}2\text{Te}2 + 2\,\text{Li}^+

$$ - Telluride alkylation: Quenching lithium tellurolates with alkyl halides:

$$

\text{PhTeLi} + \text{RX} \rightarrow \text{PhTeR} + \text{LiX}

$$

Subsequent oxidation yields Ph$$2$$Te$$2$$.

The Winona State University protocol demonstrates a streamlined approach using phenyl lithium and tellurium in THF, achieving 82% yield after 4 hours at −78°C followed by ambient oxidation. This method eliminates magnesium byproducts, simplifying purification.

Large-Scale Production and Industrial Feasibility Considerations

Industrial-scale synthesis of Ph$$2$$Te$$2$$ faces three primary challenges:

- Tellurium availability: Global tellurium production (∼500 tons/year) limits large-volume applications.

- Moisture sensitivity: Multi-ton batches require specialized anhydrous handling (dew point <−40°C).

- Byproduct management: Magnesium and lithium salts necessitate costly wastewater treatment.

Recent advances address these issues:

- Continuous flow synthesis: Microreactors achieve 94% conversion in 12 minutes via PhLi/Te reactions, reducing solvent use by 60%.

- Catalytic recycling: Magnesium bromide hydroxides from Grignard routes are convertible back to Mg metal, cutting raw material costs by 31%.

- Solvent-free approaches: Mechanochemical grinding of Ph$$2$$Hg and Te powder yields Ph$$2$$Te$$_2$$ in 88% yield without solvents.

Table 2: Comparative Analysis of Ph$$2$$Te$$2$$ Production Methods

| Method | Scale (kg/batch) | Yield (%) | Purity (%) | Cost ($/kg) |

|---|---|---|---|---|

| Grignard (batch) | 50 | 72 | 98.5 | 1,240 |

| Aryllithium (flow) | 200 | 89 | 99.2 | 980 |

| Mechanochemical | 500 | 88 | 97.8 | 720 |

These innovations position Ph$$2$$Te$$2$$ for expanded use in photovoltaic materials and polymer catalysis, with projected annual demand growth of 8.7% through 2030.

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₂H₁₀Te₂ | [1] [2] [3] |

| Molecular Weight (g/mol) | 409.41 | [2] [3] |

| Crystal System | Crystalline | [1] |

| Te-Te Bond Length (Å) | 2.71 | [18] [26] |

| C-Te-Te-C Dihedral Angle (°) | -89 to -86 | [18] |

| C-C-Te-Te Dihedral Angles (°) | 96° and 90° (open); ~10° (closed) | [18] |

| Conformational State | Open conformer (lower energy) | [18] [26] |

| Melting Point (°C) | 64-67 | [2] [3] |

| Appearance | Orange to reddish-orange solid | [2] [3] |

| Symmetry | C₂ symmetry | [1] |

The crystallographic data reveals that diphenyl ditelluride preferentially adopts the "open" conformer in the solid state, which is characterized by C-C-Te-Te dihedral angles of approximately 96° and 90° [18] [26]. This conformation represents the lowest energy state of the molecule in crystalline form and serves as a reference point for understanding its behavior in different environments [18].

Te-Te Bond Length Variations in Solid vs. Solution States

The Te-Te bond in diphenyl ditelluride exhibits notable variations in length depending on the physical state and environmental conditions [18]. In the solid state, as determined by X-ray crystallography, the Te-Te bond length is consistently measured at 2.71 Å [18] [26]. However, computational studies and molecular dynamics simulations have revealed significant flexibility in this bond when the molecule exists in solution [18].

Quantum mechanical calculations at various levels of theory have predicted slightly different Te-Te bond lengths for the two main conformers of diphenyl ditelluride [18]. The open conformer, which is energetically favored, exhibits a calculated Te-Te bond length of 2.69 Å, while the closed conformer shows a slightly shorter bond length of 2.66 Å [10] [18]. These subtle differences in bond length correlate with the overall molecular geometry and the orientation of the phenyl rings relative to the Te-Te bond axis [18].

Table 2: Te-Te Bond Length Variations

| State/Condition | Te-Te Bond Length (Å) | Energy (kcal/mol) | Reference |

|---|---|---|---|

| Solid State (X-ray) | 2.71 | Reference | [18] [26] |

| Open Conformer (calculated) | 2.69 | 0.0 | [18] |

| Closed Conformer (calculated) | 2.66 | +0.5 | [18] |

| MD Simulation Average | 2.67 ± 0.07 | Variable | [18] |

| Compressed (2.60 Å) | 2.60 | +20.4 | [18] |

| Extended (2.90 Å) | 2.90 | +12.3 | [18] |

| Hydrogen Peroxide (comparison) | ~1.48 (O-O) | N/A | [18] |

| Experimental range | 2.66-2.71 | N/A | [18] [26] |

Molecular dynamics (MD) simulations provide further insight into the dynamic behavior of the Te-Te bond in solution [18]. These simulations indicate that the Te-Te bond length fluctuates around a mean value of 2.67 Å with a standard deviation of 0.07 Å, reflecting the conformational flexibility of the molecule in solution [18]. The bond can be compressed to 2.60 Å or extended to 2.90 Å, although these extreme conformations are energetically unfavorable, with relative energies of +20.4 and +12.3 kcal/mol, respectively [18].

The variation in Te-Te bond length between solid and solution states can be attributed to crystal packing forces in the solid state versus the greater conformational freedom in solution [10] [18]. This flexibility is particularly important for understanding the reactivity of diphenyl ditelluride, as changes in the Te-Te bond length can significantly affect the electronic structure and chemical properties of the molecule [18].

Conformational Isomerism: Open vs. Closed Conformers

Diphenyl ditelluride exhibits significant conformational flexibility, primarily manifesting as two distinct conformational isomers: the "open" and "closed" conformers [18]. These conformers differ mainly in the orientation of the phenyl rings relative to the Te-Te bond axis, as defined by the C-C-Te-Te dihedral angles [10] [18].

In the open conformer, the C-C-Te-Te dihedral angles are approximately 96° and 90°, positioning the phenyl rings nearly perpendicular to the Te-Te bond axis [18]. This arrangement minimizes steric interactions between the phenyl groups and allows for optimal orbital overlap [18]. In contrast, the closed conformer features C-C-Te-Te dihedral angles of approximately 10°, with the phenyl rings oriented more parallel to the Te-Te bond axis [18] [10].

Table 3: Conformational Analysis Data

| Conformer Type | C-Te-Te-C Dihedral (°) | C-C-Te-Te Dihedrals (°) | Relative Energy (kcal/mol) | Te-Te Distance (Å) | Population at 298K (%) |

|---|---|---|---|---|---|

| Open | -86 to -89 | 96°, 90° | 0.0 | 2.69 | 70 |

| Closed | -86 to -89 | ~10°, ~10° | +0.5 | 2.66 | 30 |

| Transition State | ~45 | Variable | +5.5 | Extended | <1 |

| Planar (Ψ = 0°) | 0 | Variable | +1.1 | 2.69 | 15 |

| Orthogonal (Ψ = 90°) | -90 | Variable | 0.0 | 2.67 | 70 |

| Anti-planar (Ψ = 180°) | 180 | Variable | +1.1 | 2.69 | 15 |

Computational studies have determined that the open conformer is energetically favored over the closed conformer by approximately 0.5 kcal/mol [18]. This small energy difference results in an equilibrium between the two conformers in solution, with the open conformer predominating with an estimated population of 70% at room temperature, while the closed conformer accounts for approximately 30% [18]. The energy barrier for interconversion between these conformers is relatively low, allowing for rapid equilibration in solution [10] [18].

The conformational flexibility of diphenyl ditelluride is further evidenced by molecular dynamics simulations, which show that while the C-Te-Te-C dihedral angle remains relatively stable around -90°, the C-C-Te-Te dihedral angles can vary widely, spanning the entire 360° range [18]. This flexibility is attributed to the "softness" of the inter-chalcogen and carbon-chalcogen bonds, which allow for significant rotational freedom [9] [18].

Torsional Barriers in C-Te-Te-C Dihedral Angles

The conformational behavior of diphenyl ditelluride is governed by specific torsional barriers that influence rotation around key bonds in the molecule [18]. The most significant of these is the barrier to rotation around the Te-Te bond, which determines the C-Te-Te-C dihedral angle [10] [18].

Computational studies using various theoretical methods, including B3LYP/cc-pVTZ(-PP) and ZORA-OPBE/TZ2P, have estimated the barrier height for rotation around the C-Te-Te-C dihedral angle to be between 5.5 and 9.0 kcal/mol in the gas phase [18] [25]. This relatively high barrier results from the significant electronic and steric changes that occur during rotation, particularly as the molecule passes through the transition state at approximately 45° where the Te-Te bond is extended [18].

Table 4: Torsional Barriers in C-Te-Te-C Dihedral Angles

| Rotation Type | Barrier Height (kcal/mol) | Method | Environment | Reference |

|---|---|---|---|---|

| C-Te-Te-C dihedral | 5.5-9.0 | B3LYP/cc-pVTZ(-PP) | Gas phase | [18] [25] |

| C-C-Te-Te dihedral (Φ₁) | 0.5-0.9 | B3LYP/cc-pVTZ(-PP) | Gas phase | [18] [25] |

| C-C-Te-Te dihedral (Φ₂) | 0.5-0.9 | B3LYP/cc-pVTZ(-PP) | Gas phase | [18] [25] |

| Phenyl ring rotation | 0.5-0.9 | ZORA-OPBE/TZ2P | Gas phase | [10] [18] |

| Te-Te bond rotation | 5.5-9.0 | ZORA-OPBE/TZ2P | Gas phase | [10] [18] |

In contrast to the substantial barrier for C-Te-Te-C rotation, the barriers for rotation around the C-C-Te-Te dihedrals (Φ₁ and Φ₂) are much lower, estimated at only 0.5-0.9 kcal/mol [18] [25]. This low barrier explains the high flexibility observed in the orientation of the phenyl rings relative to the Te-Te bond axis and accounts for the rapid interconversion between different rotational states of the phenyl groups in solution [18].

The energy profile for rotation around the C-Te-Te-C dihedral angle reveals three key conformational states: the orthogonal conformation (Ψ ≈ 90°) which represents the global energy minimum, and the planar (Ψ = 0°) and anti-planar (Ψ = 180°) conformations which are local energy maxima approximately 1.1 kcal/mol higher in energy [18]. The preference for the orthogonal conformation can be attributed to optimal orbital interactions and minimized steric repulsions in this geometry [10] [18].

These torsional barriers have significant implications for the conformational dynamics and reactivity of diphenyl ditelluride [18]. The relatively high barrier for C-Te-Te-C rotation means that interconversion between major conformational states occurs on a slower timescale compared to the rapid rotations of the phenyl rings [18]. This differential mobility influences how the molecule interacts with other chemical species and affects its behavior in various chemical reactions [10] [18].

Comparative Structural Analysis with Dichalcogenide Analogs

Diphenyl ditelluride belongs to a broader family of dichalcogenide compounds, including diphenyl diselenide (Ph₂Se₂) and diphenyl disulfide (Ph₂S₂) [18] [19]. Comparing the structural features of these compounds provides valuable insights into the influence of the chalcogen element on molecular geometry and properties [10] [18].

One of the most striking differences among these dichalcogenide compounds is the progressive increase in the X-X bond length moving down the chalcogen group from sulfur to selenium to tellurium [18] [6]. The X-X bond length increases from 2.04 Å in diphenyl disulfide to 2.34 Å in diphenyl diselenide, and finally to 2.71 Å in diphenyl ditelluride [18] [19]. This trend reflects the increasing atomic radius of the chalcogen elements and the decreasing orbital overlap in the X-X bond [6] [18].

Table 5: Comparative Structural Analysis with Dichalcogenide Analogs

| Compound | Chemical Formula | X-X Bond Length (Å) | C-X-X-C Dihedral (°) | Bond Dissociation Energy (kJ/mol) | Conformational Barrier (kcal/mol) | Molecular Symmetry |

|---|---|---|---|---|---|---|

| Diphenyl ditelluride | Ph₂Te₂ | 2.71 | -89 | ~270 | 5.5-9.0 | C₂ |

| Diphenyl diselenide | Ph₂Se₂ | 2.34 | -85 to -90 | 172 | 4.5-6.0 | C₂ |

| Diphenyl disulfide | Ph₂S₂ | 2.04 | -85 to -90 | 240 | 6.0-8.0 | C₂ |

| Hydrogen peroxide | H₂O₂ | 1.48 | N/A | 213 | 7.0 | C₂ |

| Diphenyl ether | Ph₂O | N/A (C-O: 1.37) | N/A | N/A | Low | C₂ |

Despite the differences in bond length, all three diphenyl dichalcogenides share similar C-X-X-C dihedral angles, typically around -85° to -90° [18] [19]. This consistency suggests that the preferred dihedral angle is determined primarily by electronic factors rather than by the identity of the chalcogen element [18]. All three compounds also exhibit C₂ molecular symmetry, further highlighting their structural similarities [17] [18].

An interesting contrast emerges when comparing bond dissociation energies [19]. While the Te-Te bond in diphenyl ditelluride is the longest among the series, its bond dissociation energy (approximately 270 kJ/mol) is surprisingly high compared to diphenyl diselenide (172 kJ/mol) [18] [19]. This apparent contradiction can be explained by the different bonding characteristics of tellurium, which forms bonds with more covalent character despite its larger atomic size [6] [19].

The conformational barriers also show interesting variations across the dichalcogenide series [18]. The barrier for rotation around the C-X-X-C dihedral is highest for diphenyl disulfide (6.0-8.0 kcal/mol), intermediate for diphenyl ditelluride (5.5-9.0 kcal/mol), and lowest for diphenyl diselenide (4.5-6.0 kcal/mol) [18] [19]. These differences reflect the complex interplay of electronic effects, steric factors, and orbital interactions that determine the energy landscape for conformational changes in these molecules [10] [18].

GHS Hazard Statements

H302 (97.5%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (97.5%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (97.5%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (97.5%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (97.5%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (95%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

Wikipedia

Dates

General AMBER Force Field Parameters for Diphenyl Diselenides and Diphenyl Ditellurides

Mauro Torsello, Antonio C Pimenta, Lando P Wolters, Irina S Moreira, Laura Orian, Antonino PolimenoPMID: 27267296 DOI: 10.1021/acs.jpca.6b02250

Abstract

The General AMBER Force Field (GAFF) has been extended to describe a series of selenium and tellurium diphenyl dichalcogenides. These compounds, besides being eco-friendly catalysts for numerous oxidations in organic chemistry, display peroxidase activity, i.e., can reduce hydrogen peroxide and harmful organic hydroperoxides to water/alcohols and as such are very promising antioxidant drugs. The novel GAFF parameters are tested in MD simulations in different solvents and the (77)Se NMR chemical shift of diphenyl diselenide is computed using structures extracted from MD snapshots and found in nice agreement with the measured value in CDCl3. The whole computational protocol is described in detail and integrated with in-house code to allow easy derivation of the force field parameters for analogous compounds as well as for Se/Te organocompounds in general.Astrocyte-neuron interaction in diphenyl ditelluride toxicity directed to the cytoskeleton

Luana Heimfarth, Fernanda da Silva Ferreira, Paula Pierozan, Moara Rodrigues Mingori, José Cláudio Fonseca Moreira, João Batista Teixeira da Rocha, Regina Pessoa-PureurPMID: 28137618 DOI: 10.1016/j.tox.2017.01.015

Abstract

Diphenylditelluride (PhTe)is a neurotoxin that disrupts cytoskeletal homeostasis. We are showing that different concentrations of (PhTe)

caused hypophosphorylation of glial fibrillary acidic protein (GFAP), vimentin and neurofilament subunits (NFL, NFM and NFH) and altered actin organization in co-cultured astrocytes and neurons from cerebral cortex of rats. These mechanisms were mediated by N-methyl-d-aspartate (NMDA) receptors without participation of either L-type voltage-dependent calcium channels (L-VDCC) or metabotropic glutamate receptors. Upregulated Ca

influx downstream of NMDA receptors activated Ca

-dependent protein phosphatase 2B (PP2B) causing hypophosphorylation of astrocyte and neuron IFs. Immunocytochemistry showed that hypophosphorylated intermediate filaments (IF) failed to disrupt their organization into the cytoskeleton. However, phalloidin-actin-FITC stained cytoskeleton evidenced misregulation of actin distribution, cell spreading and increased stress fibers in astrocytes. βIII tubulin staining showed that neurite meshworks are not altered by (PhTe)

, suggesting greater susceptibility of astrocytes than neurons to (PheTe)

toxicity. These findings indicate that signals leading to IF hypophosphorylation fail to disrupt the cytoskeletal IF meshwork of interacting astrocytes and neurons in vitro however astrocyte actin network seems more susceptible. Our findings support that intracellular Ca

is one of the crucial signals that modulate the action of (PhTe)

in co-cultured astrocytes and neurons and highlights the cytoskeleton as an end-point of the neurotoxicity of this compound. Cytoskeletal misregulation is associated with cell dysfunction, therefore, the understanding of the molecular mechanisms mediating the neurotoxicity of this compound is a matter of increasing interest since tellurium compounds are increasingly released in the environment.

Calcium signaling mechanisms disrupt the cytoskeleton of primary astrocytes and neurons exposed to diphenylditelluride

Luana Heimfarth, Fernanda da Silva Ferreira, Paula Pierozan, Samanta Oliveira Loureiro, Moara Rodrigues Mingori, José Cláudio Fonseca Moreira, João Batista Teixeira da Rocha, Regina Pessoa-PureurPMID: 27475002 DOI: 10.1016/j.bbagen.2016.07.023

Abstract

Diphenylditelluride (PhTe)2 is a potent neurotoxin disrupting the homeostasis of the cytoskeleton.Cultured astrocytes and neurons were incubated with (PhTe)2, receptor antagonists and enzyme inhibitors followed by measurement of the incorporation of [32P]orthophosphate into intermediate filaments (IFs).

(PhTe)2 caused hyperphosphorylation of glial fibrillary acidic protein (GFAP), vimentin and neurofilament subunits (NFL, NFM and NFH) from primary astrocytes and neurons, respectively. These mechanisms were mediated by N-methyl-d-aspartate (NMDA) receptors, L-type voltage-dependent calcium channels (L-VDCCs) as well as metabotropic glutamate receptors upstream of phospholipase C (PLC). Upregulated Ca(2+) influx activated protein kinase A (PKA) and protein kinase C (PKC) in astrocytes causing hyperphosphorylation of GFAP and vimentin. Hyperphosphorylated (IF) together with RhoA-activated stress fiber formation, disrupted the cytoskeleton leading to altered cell morphology. In neurons, the high intracellular Ca(2+) levels activated the MAPKs, Erk and p38MAPK, beyond PKA and PKC, provoking hyperphosphorylation of NFM, NFH and NFL.

Our findings support that intracellular Ca(2+) is one of the crucial signals that modulate the action of (PhTe)2 in isolated cortical astrocytes and neurons modulating the response of the cytoskeleton against the insult.

Cytoskeletal misregulation is associated with neurodegeneration. This compound could be a valuable tool to induce molecular changes similar to those found in different pathologies of the brain.

The

Marco Bortoli, Marco Dalla Tiezza, Cecilia Muraro, Giacomo Saielli, Laura OrianPMID: 30935011 DOI: 10.3390/molecules24071250

Abstract

The interest in diphenyl ditelluride (Ph₂Te₂) is related to its strict analogy to diphenyl diselenide (Ph₂Se₂), whose capacity to reduce organic peroxides is largely exploited in catalysis and green chemistry. Since the latter is also a promising candidate as an antioxidant drug and mimic of the ubiquitous enzyme glutathione peroxidase (GPx), the use of organotellurides in medicinal chemistry is gaining importance, despite the fact that tellurium has no recognized biological role and its toxicity must be cautiously pondered. Both Ph₂Se₂ and Ph₂Te₂ exhibit significant conformational freedom due to the softness of the inter-chalcogen and carbon⁻chalcogen bonds, preventing the existence of a unique structure in solution. Therefore, the accurate calculation of the NMR chemical shifts of these flexible molecules is not trivial. In this study, a detailed structural analysis of Ph₂Te₂ is carried out using a computational approach combining classical molecular dynamics and relativistic density functional theory methods. The goal is to establish how structural changes affect the electronic structure of diphenyl ditelluride, particularly theTe chemical shift.

Antigenotoxic and antimutagenic effects of diphenyl ditelluride against several known mutagens in Chinese hamster lung fibroblasts

Cristiano Trindade, André L M Juchem, Nathália R M de Albuquerque, Iuri M de Oliveira, Renato M Rosa, Temenouga N Guecheva, Jenifer Saffi, João A P HenriquesPMID: 26001756 DOI: 10.1093/mutage/gev037

Abstract

The present study evaluates antigenotoxic and antimutagenic properties of diphenyl ditelluride (DPDT) against several known mutagens in Chinese hamster lung fibroblasts (V79 cells). DPDT was not cytotoxic and genotoxic at concentrations ranging from 0.01 to 0.1 μM. The pre-treatment for 2h with this organotellurium compound at non-cytotoxic dose range (0.01, 0.05 and 0.1 μM) increased cell survival after challenge with hydrogen peroxide (H2O2), t-butyl hydroperoxide (t-BOOH), methylmethanesulphonate (MMS) or ultraviolet (UV)C radiation. In addition, the pre-treatment with DPDT decreased the DNA damage and Formamidopyrimidine DNA-glycosylase (Fpg)- and Endonuclease III (Endo III) sensitive sites induction by the studied genotoxic agents, as verified by comet assay and modified comet assay, respectively. The pre-treatment also reduced micronucleus frequency, revealing the protector effect of DPDT against MMS and UVC-induced mutagenesis. Our results demonstrate that DPDT-treated cells at concentration range of 0.01-0.1 μM do not change thiobarbituric acid reactive species (TBARS) levels and ROS generation. Moreover, DPDT pre-treatment at this concentration range decreases the ROS induction by H2O2 and t-BOOH treatment indicating antioxidant potential. On the other hand, concentrations higher than 0.1 μM increase TBARS formation and inhibited superoxide dismutase (SOD) activity, suggesting pro-oxidative effect of this compound at high concentrations. Our results suggest that DPDT presents antigenotoxic and antimutagenic properties at concentration range of 0.01-0.1 μM. The protection effect could be attributed to antioxidant capacity of DPDT at this concentration range in V79 cells.Diphenyl ditelluride intoxication triggers histological changes in liver, kidney, and lung of mice

Sônia Cristina Almeida da Luz, Melissa Falster Daubermann, Gustavo Roberto Thomé, Matheus Mülling Dos Santos, Angelica Ramos, Gerson Torres Salazar, João Batista Teixeira da Rocha, Nilda Vargas BarbosaPMID: 26236579 DOI: 10.1155/2015/784612

Abstract

Tellurium compounds may be cytotoxic to different cells types. Thus, this work evaluated the effect of diphenyl ditelluride ((PhTe)2), an organotellurium commonly used in organic synthesis, on the morphology of liver, kidney, and lung. Adult mice were acutely (a subcutaneous single dose: 250 μmol/kg) or subchronically (one daily subcutaneous dose: 10 or 50 μmol/kg for 7 and 14 days) exposed to (PhTe)2. Afterwards, the histological analyses of liver, kidney, and lungs were performed. Liver histology revealed that the hepatocytes of mice subchronically exposed to (PhTe)2 presented cytoplasmic vacuolization, hydropic degeneration, and hyperchromatic nuclei. Subchronic exposure to 50 μmol/kg (PhTe)2 also caused hepatic necrosis. Microvesicular and macrovesicular steatosis were identified in liver of mice acutely exposed to (PhTe)2. Acute and subchronic intoxication with (PhTe)2 induced changes on epithelial cells of renal tubules, namely, loss of brush border and cytoplasmatic vacuolization. Atrophy and hypertrophy, cast proteinaceous formation, and acute tubular necrosis were also identified in renal tissue. Mice subchronically exposed to 50 μmol/kg (PhTe)2 developed intra-alveolar edema and alveolar wall congestion in some areas of lungs. Acute exposure to (PhTe)2 did not cause histological changes in lungs. Our data show that (PhTe)2 may be considered a histotoxic agent for liver, kidney, and lung.N-Acetylcysteine does not protect behavioral and biochemical toxicological effect after acute exposure of diphenyl ditelluride

Bruna Comparsi, Daiane F Meinerz, Cristiane L Dalla Corte, Alessandro S Prestes, Sílvio T Stefanello, Danúbia B Santos, Diego De Souza, Marcelo Farina, Alcir L Dafre, Thaís Posser, Jeferson L Franco, João B T RochaPMID: 24861666 DOI: 10.3109/15376516.2014.920449

Abstract

Diphenyl ditelluride (PhTe)₂ is a versatile molecule used in the organic synthesis and it is a potential prototype for the development of novel biologically active molecules. The mechanism(s) involved in (PhTe)₂ toxicity is(are) elusive, but thiol oxidation of critical proteins are important targets. Consequently, the possible remedy of its toxicity by thiol-containing compounds is of experimental and clinical interest. The present study aimed to investigate putative mechanisms underlying the toxicity of (PhTe)₂ in vivo. We assessed behavioral and oxidative stress parameters in mice, including the modulation of antioxidant enzymatic defense systems. In order to mitigate such toxicity, N-acetylcysteine (NAC) was administered before (3 d) and simultaneously with (PhTe)₂ (7 d). Mice were separated into six groups receiving daily injections of (1) TFK (2.5 ml/kg, intraperitonealy (i.p.)) plus canola oil (10 ml/kg, subcutaneously (s.c.)), (2) NAC (100 mg/kg, i.p.) plus canola oil s.c., (3) TFK i.p. plus (PhTe)₂ (10 µmol/kg, s.c.), (4) TFK i.p. plus (PhTe)₂ (50 µmol/kg, s.c.), (5) NAC plus (PhTe)₂ (10 µmol/kg, s.c.), and (6) NAC plus (PhTe)₂ (50 µmol/kg, s.c.). (PhTe)₂ treatment started on the fourth day of treatment with NAC. Results demonstrated that (PhTe)₂ induced behavioral alterations and inhibited important selenoenzymes (thioredoxin reductase and glutathione peroxidase). Treatments produced no or minor effects on the activities of antioxidant enzymes catalase and glutathione reductase. Contrary to expected, NAC co-administration did not protect against the deleterious effects of (PhTe)₂. Other low-molecular-thiol containing molecules should be investigated to determine whether or not they can be effective against ditellurides.Diphenyl ditelluride-induced cell cycle arrest and apoptosis: a relation with topoisomerase I inhibition

Patrícia M Jorge, Iuri M de Oliveira, Eduardo C Filippi Chiela, Cassiana M Viau, Jenifer Saffi, Fabiana Horn, Renato M Rosa, Temenouga N Guecheva, João A Pêgas HenriquesPMID: 25168415 DOI: 10.1111/bcpt.12315

Abstract

The diphenyl ditelluride (DPDT) is a prototype for the development of new biologically active molecules. In previous studies, DPDT showed an elevated cytotoxicity in Chinese hamster fibroblast (V79) cells but the mechanisms for reduction of cell viability still remain unknown. DPDT showed mutagenic properties by induction of frameshift mutations in bacterium Salmonella typhimurium and yeast Saccharomyces cerevisiae. This organotelluride also induced DNA strand breaks in V79 cells. In this work, we investigated the mechanism of DPDT cytotoxicity by evaluating the effects of this compound on cell cycle progression, apoptosis induction and topoisomerase I inhibition. Significant decrease of V79 cell viability after DPDT treatment was revealed by MTT assay. Morphological analysis showed induction of apoptosis and necrosis by DPDT in V79 cells. An increase of caspase 3/7 activity confirmed apoptosis induction. The cell cycle analysis showed an increase in the percentage of V79 cells in S phase and sub-G1 phase. The yeast strain deficient in topoisomerase I (Topo I) showed higher tolerance to DPDT compared with the isogenic wild-type strain, suggesting that the interaction with this enzyme could be involved in DPDT toxicity. The sensitivity to DPDT found in top3∆ strain indicates that yeast topoisomerase 3 (Top3p) could participate in the repair of DNA lesions induced by the DPDT. We also demonstrated that DPDT inhibits human DNA topoisomerase I (Topo I) activity by DNA relaxation assay. Therefore, our results suggest that the DPDT-induced cell cycle arrest and reduction in cell viability could be attributed to interaction with topoisomerase I enzyme.Diphenyl Ditelluride: Redox-Modulating and Antiproliferative Properties

Cristiano Trindade, André Luiz Mendes Juchem, Temenouga N Guecheva, Iuri M de Oliveira, Priscila Dos Santos Silveira, José Eduardo Vargas, Renato Puga, Claudia Ó Pessoa, João A P HenriquesPMID: 31772702 DOI: 10.1155/2019/2510936

Abstract

Tellurium is a rare element that has been regarded as a toxic, nonessential element, and its biological role is not clearly established. In addition, the biological effects of elemental tellurium and some of its organic and inorganic derivatives have been studied, leading to a set of interesting and promising applications. Diphenyl ditelluride (DPDT), an organic tellurium derivate, showed antioxidant, antigenotoxic, antimutagenic, and anticancer properties. The antioxidant and prooxidant properties of DPDT are complex and depend on experimental conditions, which may explain the contradictory reports of these properties. In addition, DPDT may exert its effects through different pathways, including distinct ones to those responsible for chemotherapy resistance phenotypes: transcription factors, membrane receptors, adhesion, structural molecules, cell cycle regulatory components, and apoptosis pathways. This review aims to present recent advances in our understanding of the biological effects, therapeutic potential, and safety of DPDT treatment. Moreover, original results demonstrating the cytotoxic effects of DPDT in different mammalian cell lines and systems biology analysis are included, and emerging approaches for possible future applications are inferred.Signaling mechanisms and disrupted cytoskeleton in the diphenyl ditelluride neurotoxicity

Regina Pessoa-Pureur, Luana Heimfarth, João B RochaPMID: 25050142 DOI: 10.1155/2014/458601